4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a benzyl-substituted imidazo[1,2-b]pyridazine with piperidine under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield a fully saturated compound .
Scientific Research Applications
4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in the inhibition of TAK1 kinase.
Medicine: Investigated for its potential therapeutic effects in treating multiple myeloma and other cancers.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its enzymatic activity. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential therapeutic agent for cancer treatment . The molecular pathways involved include the inhibition of the TAK1 kinase pathway, which is crucial for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and have similar biological activities.
Pyridazine derivatives: These compounds also contain a pyridazine ring and are known for their diverse pharmacological activities.
Uniqueness
4-Benzyl-1-{imidazo[1,2-b]pyridazin-6-yl}piperidine is unique due to its specific substitution pattern, which enhances its ability to inhibit TAK1 kinase with high potency. This makes it a promising candidate for further drug development and therapeutic applications .
Properties
Molecular Formula |
C18H20N4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C18H20N4/c1-2-4-15(5-3-1)14-16-8-11-21(12-9-16)18-7-6-17-19-10-13-22(17)20-18/h1-7,10,13,16H,8-9,11-12,14H2 |
InChI Key |
JJMROCDFCIEWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.